(4Z)-2-(3-bromophenyl)-4-[(2E)-but-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that features a bromophenyl group, a butenylidene moiety, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The bromophenyl group can be introduced via bromination reactions, while the butenylidene moiety can be added through aldol condensation or similar reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the oxazole ring can interact with biological macromolecules. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bromophenyl derivatives and oxazole-containing molecules. Examples include:
- 2-(3-BROMOPHENYL)-1,3-OXAZOLE
- 4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE
Uniqueness
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the bromophenyl group and the butenylidene moiety within the oxazole ring system distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C13H10BrNO2 |
---|---|
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
(4Z)-2-(3-bromophenyl)-4-[(E)-but-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H10BrNO2/c1-2-3-7-11-13(16)17-12(15-11)9-5-4-6-10(14)8-9/h2-8H,1H3/b3-2+,11-7- |
InChI-Schlüssel |
AOMSWKFIDOUWCG-ICVSQMLFSA-N |
Isomerische SMILES |
C/C=C/C=C\1/C(=O)OC(=N1)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CC=CC=C1C(=O)OC(=N1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.